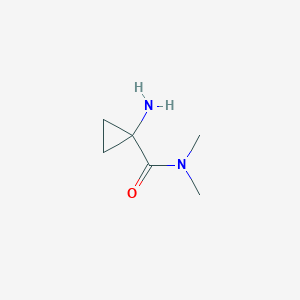

1-amino-N,N-dimethylcyclopropane-1-carboxamide

Description

Properties

IUPAC Name |

1-amino-N,N-dimethylcyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-8(2)5(9)6(7)3-4-6/h3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBXIDMMDVZMZBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Aminocyclopropane-1-carboxamide Derivatives in Modern Drug Discovery

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropane ring, a motif once considered a synthetic curiosity, has firmly established itself as a cornerstone in modern medicinal chemistry.[1] Its unique stereoelectronic properties offer a powerful tool to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide delves into the chemical space of 1-aminocyclopropane-1-carboxamide derivatives, a scaffold of significant interest in contemporary drug discovery. While a specific Chemical Abstracts Service (CAS) number for "1-amino-N,N-dimethylcyclopropane-1-carboxamide" remains elusive in publicly accessible databases, this document serves as a comprehensive technical resource on this class of compounds. We will explore the synthetic architecture, the profound impact of the cyclopropane moiety on drug-like properties, and the potential therapeutic applications of these conformationally constrained amino acid amides.

The Strategic Value of the Cyclopropane Moiety in Medicinal Chemistry

The incorporation of a cyclopropane ring into a drug candidate is a strategic decision driven by the manifold benefits this small, strained ring system can confer.[1][2] Unlike flexible aliphatic chains, the rigid, three-membered ring introduces a defined conformational constraint on the molecule.[2] This rigidity can pre-organize the molecule into a bioactive conformation, enhancing its binding affinity and selectivity for its biological target.[2]

Key advantages of integrating a cyclopropane ring include:

-

Enhanced Metabolic Stability: The cyclopropyl group is often resistant to metabolic degradation, particularly oxidation, which can extend the in vivo half-life of a drug.[2]

-

Improved Potency and Selectivity: By locking the molecule in a preferred conformation for receptor binding, the cyclopropane ring can significantly boost potency and reduce off-target effects.[2][3]

-

Modulation of Physicochemical Properties: The unique electronic nature of the cyclopropane ring, with its "pi-character," can influence a molecule's solubility, lipophilicity, and membrane permeability.[3][4]

-

Novel Chemical Space: The introduction of this three-dimensional motif provides access to novel chemical structures, moving away from the "flat" molecules that have historically dominated drug discovery.[4]

The utility of the cyclopropane fragment is evidenced by its presence in numerous FDA-approved drugs for a wide range of therapeutic areas, including treatments for COVID-19, asthma, and hepatitis C.[5]

Synthetic Strategies for 1-Aminocyclopropane-1-carboxamide Derivatives

The synthesis of 1-aminocyclopropane-1-carboxylic acid (ACC) and its derivatives is a well-explored area of organic chemistry, with several established methodologies. These approaches can be adapted for the synthesis of various N-substituted carboxamides.

Cyclopropanation Approaches

A common strategy involves the cyclopropanation of a suitable alkene precursor. One such method is the "diazo-addition" method, which has been successfully used for the synthesis of 1-aminocyclopropane-1-carboxylic acid and its substituted analogues.[6]

A generalized synthetic pathway is outlined below:

Caption: Generalized workflow for the synthesis of 1-aminocyclopropane-1-carboxamide derivatives.

Methods Starting from 1-Aminocyclopropane-1-carboxylic Acid

Alternatively, one can start with commercially available 1-aminocyclopropane-1-carboxylic acid and perform an amide coupling reaction.

Experimental Protocol: Amide Coupling

-

Activation of the Carboxylic Acid: To a solution of 1-aminocyclopropane-1-carboxylic acid in a suitable aprotic solvent (e.g., DMF), add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).[7]

-

Addition of the Amine: To the activated carboxylic acid, add the desired amine (e.g., dimethylamine).

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, perform an aqueous work-up to remove excess reagents and purify the product by column chromatography.

The choice of coupling reagent and reaction conditions can be critical for achieving high yields, especially with sterically hindered amines.[8]

The Role of the N,N-Dimethylcarboxamide Moiety

The N,N-dimethylcarboxamide group is a common functional group in medicinal chemistry. Its presence can influence several properties of a molecule:

-

Solubility: The polar nature of the amide bond can enhance aqueous solubility.

-

Metabolic Stability: The N,N-dimethyl substitution prevents metabolism by amidases and can block N-dealkylation pathways that are common for secondary amides.

-

Hydrogen Bonding: The tertiary amide lacks a hydrogen bond donor, which can be advantageous for membrane permeability.

-

Receptor Interactions: The carbonyl oxygen can act as a hydrogen bond acceptor in interactions with biological targets.

The combination of the rigid cyclopropane scaffold and the N,N-dimethylcarboxamide functionality in "this compound" would result in a conformationally restricted molecule with a polar, metabolically stable amide group.

Potential Therapeutic Applications and Biological Activity

While the specific biological activity of "this compound" is not documented, the broader class of cyclopropane-containing amides has shown promise in various therapeutic areas. For instance, various cyclopropane carboxamide derivatives have been investigated for their antimicrobial and antifungal activities.[9] Furthermore, derivatives of 1-aminocyclopropane-1-carboxylic acid have been studied for their interaction with glutamate receptors, such as the NMDA receptor.[6]

The structural rigidity and metabolic stability imparted by the cyclopropane ring make these compounds attractive candidates for development as enzyme inhibitors or receptor modulators. The core 1-aminocyclopropane-1-carboxamide scaffold provides a versatile platform for further derivatization to optimize potency and selectivity against a specific biological target.

Conclusion and Future Perspectives

The 1-aminocyclopropane-1-carboxamide scaffold represents a promising area for the discovery of novel therapeutics. The unique conformational and metabolic properties conferred by the cyclopropane ring, coupled with the versatility of the carboxamide group for derivatization, make this an attractive starting point for drug design campaigns. While "this compound" itself is not a commercially cataloged compound, the synthetic pathways to access it and its analogs are well within the reach of modern synthetic chemistry. Future research in this area will likely focus on the synthesis and biological evaluation of libraries of these compounds to explore their potential in a wide range of diseases.

References

- The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry. [https://vertexaisearch.cloud.google.

- The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. In-Link. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBGheBl5M2M-CeeOy-yD2MW7X--7Ticrz73eE2DjfMx3HNfHZ2sdkBxSJNeMpph7S5GBrp42Dc8rUAZcpAgqfmNAJC9HRjm9meZnglQI6Uk8Szd3oZyscI6RYB9HV4gqm7-Pgyj2BZ5Z--TMGtJQZOfSMnC66XdGYMhWAkgy8ElQ_NZyV5VKp1kv8jklyf6MqvWpSCcEfCvmG9TFNvtkXQtSW_J7hujYah5Pyr8wQ930jWCD1S8sS-3kUyZcE=]

- The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0hB3LvVDqhd8UUoO3UBjKSbYiLJlcKRQ6gRLdUjcNNYiHoQnVZZKXx_b6eq9tTQyLitbPQBRqtkWOrMGXzwMowg1mNWd1XYea1R3A_5vM9hTPn-tY5yS3d-N86T5X7d2RYgGRUP6l8pGEX7yeK9ZYiJ21SXM9FWpPUO2b-ZOiJlJy-tWIv9LO5eeYSsW4klIiqpU5O7x2Xg==]

- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmfyHcySQKHSvGMObTzyJ9YLJ8PbmdbHbFS0D8Dzr5w2kqYdF3yhgQjwXo4GN8OtX1prVOMmrQ-myPehRuj2KEF3EVLmpdnOD_nsYLppC_JYc156KFKltyDYdPXR9dGz0VNX64]

- New, simple and accessible method creates potency-increasing structure in drugs. Penn State University. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHv-wscj5ryVWgSKqCcMP2h3gAavQ9gmv3W7fkRB-5Slul-LhsA0HqrrD3OY1I6Lb2ivpbX5Tamz_Z-RiWvKmmMNl78P9IgpFRvto4-Z2uoKE_d1RTjQ5cDnYChN_wVBmmjrg==]

- 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. Il Farmaco. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRrKzLd-JO8GETp16zz67wm8n0lFOluxQA4uVTHYhgConGE0B5HsKtiCfgpOW4_k61zAKcrE0aHStbCV44ivNavx52RBZJGZavfF_AVqdraI9Vq-UnDf_UG5QIjxZ_VZya-Sg=]

- Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid. Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjBMw9dKdLVXUeHlacCm0-lddsAB0j3GfNgg8PNSfTA74lXO4J5Ui5xaN0FA9-kAfhhaQJOvfHo0RHiKQEGTINGWri7HIwm_7bZNJzO-xJYRp_a6khCelmDEJh5nG7kS7fYzeg6QaW1uepf1c=]

- Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaKpee9k_eZwll0hiQRHyhBijUpeRVMIWxNgrZS42aWaF9schKKzgzcQM1kZQRx4phFDQcl40017MBdY9PgJ5jlFQDzwgGnM4RzwFNcpWR9aYeEXrgpCtLxzFs5DOqAWasmakMcae09x70Zi8psWQTHfsYeMT7up4n2K18p_7jM98o12LyTaZwCzx4UbXzGSgvQ2Yb8O0qEWVzTi7aajdwk2dBMZfYwPVxMO3wV_Av6w==]

- Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUhZlsTqoClb6fIQc1z7WxuX031M3w5jUfeBE2TwbRhR_CbqgisMy7GypbHC9FkcKNBF_VN1RTFDOgE5Xx5n_iisXbo66-o7tACpJP4jD_cIIrEwyOTk6zT8X5uBQbgqa0FM6Y]

- Synthesis of 1-aminocyclopropenecarboxylic acid: the unsaturated analog of ACC. The Journal of Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2q7Q3Cwk33KMdsN2pbbuBiLVc2JyyG31-_VbP9nPMW57Xdj2F8NchV_owKo-YZ_RmuuAUAX_iAPJ85jeAZycHqIrCvT3IDZ0dIEi7EAOWAzbpv3JOjNQVOjXpZvZMrJbg4-SF-fSg]

- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6CJcP7f5-GygA1Ct0DDnW5_P4vGvM3GzBY9KcgzIcqfLRvJQWdsmPYvSuoaQfywgPyFOxaYdRD7CzPzx4jjy0TgRv2lA0Zxcg7qcviwo_TlXEK_1g1a1bWfR_gFmgSG96oNDdr-0c4WWUPpk=]

- Enantioselective Synthesis of α-Aryl-β-Aminocyclopropane Carboxylic Acid Derivatives via Rh(II)-Catalyzed Cyclopropanation of Vinylsulfonamides with α-Aryldiazoesters. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWHbxectjoZWqaJUHNsNUTxLl3yG7Yh4-ym8jmbyMMn5LrmaBVLoRo9KxqI2vj-4mdbQO8yjEha4j_Gex075u4X3DtzTRBATQUTl-svWGlIbraY6gQFwcnt6hgaXK1BDnYpBnYKXfjDG-WwuQx66ylfiQD31pYmq5RBeKNnNDwD-bR9rbSzuxWwJKaAN4GjvIONrIetJcqY8Co-GBJe0dL_vSIsvJ_SJUBBYtPvC-TLxdbC6GFBtBqzAxE5qnLIT3NbZcUTYj01bhHu10B01gHZq-nkHNtxs7_Rx9lBFi_x-GXdNLf-1NfP2o823mye48-iFucAhKN6aA4kv8GUnABoMHvdlXyHlsKvKhohvOIhQf50Q==]

- Process for preparing 1-aminocyclopropane-1-carboxylic acid. Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHF3S4LHmZZ3IuOOHOk_XiFnYaoX6Sihi6o_kmg-KXaDxJ5jHvuj8IoHPAeWW1k1KxoxItktaBxszp18GI4xx7IYZnzgg8IeIB704zAM6Nw707IRASyS5d7NVjcA8btctqHsAoIfX-kKqUj]

- N,N-Dimethylcyclopropanecarboxamide. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVjgeGE0RdbEkkQJr-57itiwf3Y2bYLZr5ajZYsCOZmnhYSetS7fMWkIxrxjYMgRK_8ONXzpHq5aOKUphs8QALtyBletiQEVXktaDZIT2ell-LJkHgslf3quTyMLevX57t5Yi9XZSiyLFBDnFIualGeROqlo4kLiIvcQxlMoX2JX19syj6cey1]

- 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-jzeV5-CMs6sxLrT7zuQDqQ11KKU1MGIemK1xoGcH4DA_4Ofab_HHg4hSqJJaSXecQ0NaGK7rgJ3reKRywbtcftSCMDDsyvzHPxwtG8M04VKgBxgYdcuWFgzBxs9koF6u_Mn9ENSV55lcQ28=]

- Cyclohexanecarboxamide, 3-amino-4-hydroxy-N,N-dimethyl-, (1S,3R,4R)-. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGFEiVnVE-wnV1zadko32f1K0tjDlWR9_8SFfiIucnnrfB6T1vrsOWPRWmiWDF72cf_j4GHbafYGo4-Z73y1e0R5ixFT-MAFfK7dYuys3VzBT6slm5NA8Qai3jqKyGsxWl6BP-4t-qXkHDABSd]

- One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Royal Society of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-UtCBV8Xz4kSI010NQm1C20rFSJSfldPWcHVYeQAciy4S2BRPlTVu0xdxY6orr45s_DS7nS10dt_HUZR_0AePPweWH3g8KQG2JCIltWz_aqdZw9Z-BiLUj_pZ22g03H6Rhj6Jd6ml63u2zLa8w1AavqzgfS-TWeUNv79l]

- A new 1-aminocyclopropane-1-carboxylic acid-conjugating activity in tomato fruit. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWsZ89dcfrwGjwTN6rBFMSWtGdskfKP0jHpU91OdK3jXzvo_CNJx2qVIiGnRxLf8EPnfs5GWgs5UmtfVr78JXQ44SgC7M6mJMpqMMQ-x6MVvqULTpUBOAWjq1cDX3Z8aSrghw=]

- Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study. Frontiers. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWtpAUhF9efMikz4zVL95i6P7mX49z_9BdTOvli0EJkM8flNTIO2m5QtKaM7PSMC1kYLzN_z9npGM-EZAnbRgmbFSYHb5OQH5BKGe8vJ_YjLqrQxgXv9TpDwFmTqQm_Cxup6wZpn3H_iatA4finet8BxYz3k_P35TNEk5TKx1kcrSmI8DhY87QMdLqBy9lN6JOXiZWsQ==]

- ACC (1-Aminocyclopropane-1-Carboxylate) Deaminase Activity, a Widespread Trait in Burkholderia Species, and Its Growth-Promoting Effect on Tomato Plants. American Society for Microbiology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENAYwYalo8RWQVNcfa0cqM_LlLa92n6vdAWJWh33nvetkRCOPjorrGI_sxdOcVoK8Tlg2wJWFdVieaGuWiCtNJM5X8zpMV9cZWjc7g-Sx6py4Tkg-gA_5uA5x-s3Pee-liYj-mlg9XHx95jcs=]

- Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFH6aaU2WNLOsvoG0jK4BHLkAuOeiDDKo5mxt_onyjzk8YDpRGdf_FdACQnN115fy2pJpX67YQ8iTnPmlG9-7tr-OoleCUAWv3utyWA8A_2-CS_86TwIIcJuPKY905iuh_i1iIvqjtGue6Ifo0=]

- Understanding the Solid-State Assembly of Pharmaceutically-Relevant N,N-Dimethyl-O-Thiocarbamates in the Absence of Labile Hydrogen Bonds. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlKfmb6tQpiGSkZ1VkxlyQ0ga_i_Lsz6IaI7QYeIKkhmoA-ASy516VRjy1pib3j5fabKKK8aNFzahBXnwmBqi-bLWqXevEZA4mMtVd2D5qmYXOVM2pfML8mciXIhPMe_sS7fdS0Iqn_DZYzVdgnHGn1dlTjh19t-f99ymAQV8FefP4jf1kURP3-fhtN--kl7I9smsCfwzWcNId-FS3Nym3AeO2A0Pra62K0QoK3uyRAgR9JTsvxTmwEdI3w2PEb6-2ofWYYvKa7v8GlQNQsUYln3szZxl5U1CmcUIj__UwKRtlbj1ooooR4EcQ0FnFB0TnFqedq7qP]

- N,N-DIMETHYLFORMAMIDE. IARC Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgZiauLKphMM2vi4R2ZCnZg7eZkjxWGooqiIqwmCsCFC2HPgLj8rLqDE8dscmPUvduXCovLGspWbgbEBaTtlpvnPhsEUVXH3u-1xARlqe65rHt8H_ha0i9QrKK0wPuC9DF-rRbamN0TJP7XSQ49-UCJ0CibGIw9IlNRsi1GTm7-bOtvlTEns74NX0OcClZ0mdP_IZe8ZvMK1tU7I9PHauMJtxuUrJuSLSSiXS8cUjLwy1T]

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. nbinno.com [nbinno.com]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]

- 6. 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane [mdpi.com]

An In-Depth Technical Guide to the Molecular Structure of 1-amino-N,N-dimethylcyclopropane-1-carboxamide

This guide provides a comprehensive technical overview of the molecular structure, physicochemical properties, and a proposed synthetic pathway for 1-amino-N,N-dimethylcyclopropane-1-carboxamide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in novel small molecules incorporating the unique cyclopropane scaffold.

Introduction: The Significance of the Cyclopropane Moiety in Medicinal Chemistry

The cyclopropane ring, despite its inherent high ring strain, is a valuable structural motif in medicinal chemistry. Its rigid, three-dimensional nature allows for precise orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. The incorporation of a cyclopropane ring can also modulate the lipophilicity and metabolic stability of a molecule. The target molecule, this compound, combines this unique scaffold with a primary amine and an N,N-dimethylcarboxamide group, offering multiple points for potential biological interactions and further chemical modification. This guide will delve into the intricacies of its molecular architecture.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central cyclopropane ring with a quaternary carbon atom. This carbon is substituted with a primary amino group (-NH2) and an N,N-dimethylcarboxamide group (-C(=O)N(CH3)2).

Key Structural Features:

-

Cyclopropane Ring: The three-membered ring is highly strained, with C-C-C bond angles of approximately 60°. This strain influences the molecule's reactivity and conformation. The C-C bond lengths are expected to be shorter than those in acyclic alkanes.

-

Quaternary Carbon: The C1 position is a stereocenter in substituted derivatives, but in this achiral molecule, it serves as a rigid anchor for the functional groups.

-

Primary Amino Group: The -NH2 group is a key site for hydrogen bonding and can act as a nucleophile or a base. Its pKa is expected to be similar to that of other alpha-amino acids.

-

N,N-Dimethylcarboxamide Group: This tertiary amide is a polar functional group capable of acting as a hydrogen bond acceptor. The presence of the two methyl groups prevents it from acting as a hydrogen bond donor and influences its steric profile.

Predicted Physicochemical Properties:

A summary of the predicted physicochemical properties for this compound is presented in the table below. These values are calculated based on its chemical structure.

| Property | Value |

| Molecular Formula | C6H12N2O |

| Molecular Weight | 128.17 g/mol |

| XLogP3 | -0.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 46.2 Ų |

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol:

Step 1: N-protection of 1-aminocyclopropane-1-carboxylic acid

-

Dissolve 1-aminocyclopropane-1-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.

-

Add di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq) and stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-1-aminocyclopropane-1-carboxylic acid.

Step 2: Amidation of N-Boc-1-aminocyclopropane-1-carboxylic acid

-

Dissolve N-Boc-1-aminocyclopropane-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add a coupling agent such as HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA, 2.0 eq).

-

Stir the mixture at 0 °C for 15 minutes.

-

Add a solution of dimethylamine (2.0 M in THF, 1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer, filter, and concentrate to obtain the crude N-Boc-protected amide.

-

Purify the product by column chromatography on silica gel.

Step 3: Deprotection of the N-Boc group

-

Dissolve the purified N-Boc-1-amino-N,N-dimethylcyclopropane-1-carboxamide in DCM.

-

Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Once complete, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

The resulting residue can be purified by recrystallization or by conversion to a salt (e.g., hydrochloride) followed by precipitation to yield the final product, this compound.

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The expected data are as follows:

¹H NMR Spectroscopy:

-

Cyclopropane protons: A complex multiplet in the upfield region (approx. 0.8-1.5 ppm) corresponding to the four protons on the cyclopropane ring.

-

Amino protons: A broad singlet (exchangeable with D₂O) for the -NH₂ protons, with a chemical shift that can vary depending on the solvent and concentration.

-

N-Methyl protons: A singlet at approximately 2.9-3.1 ppm, integrating to six protons, corresponding to the two methyl groups of the dimethylamide.

¹³C NMR Spectroscopy:

-

Cyclopropane carbons: Signals in the range of 15-30 ppm for the CH₂ carbons and a signal for the quaternary carbon (C1) at a more downfield position.

-

N-Methyl carbons: A signal around 35-40 ppm for the two equivalent methyl carbons.

-

Carbonyl carbon: A signal in the downfield region, typically around 170-175 ppm, for the amide carbonyl carbon.

Infrared (IR) Spectroscopy:

-

N-H stretching: A characteristic broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

-

C=O stretching: A strong absorption band around 1630-1680 cm⁻¹ for the amide carbonyl group.

-

C-H stretching: Absorptions just above 3000 cm⁻¹ for the C-H bonds of the cyclopropane ring and below 3000 cm⁻¹ for the methyl groups.

Mass Spectrometry (MS):

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 128.10).

-

Fragmentation Pattern: Common fragmentation pathways would include the loss of the amino group, the dimethylamino group, and cleavage of the cyclopropane ring.

Potential Applications and Future Directions

Molecules containing the 1-aminocyclopropane-1-carboxylic acid scaffold are known to interact with various biological systems. For instance, ACC itself is an agonist at the glycine binding site of the NMDA receptor.[1][2][3] The N,N-dimethylcarboxamide derivative could exhibit altered pharmacological properties, potentially leading to new therapeutic agents. Further research into the biological activity of this molecule is warranted, particularly in the areas of neuroscience and as a building block in peptide synthesis.

Caption: Interrelation of the core aspects of the target molecule.

Conclusion

This compound represents an intriguing, albeit underexplored, small molecule with potential for applications in medicinal chemistry and drug discovery. This guide has provided a detailed analysis of its molecular structure, predicted properties, and a feasible synthetic protocol. The unique combination of a strained cyclopropane ring with key pharmacophoric groups makes it a compelling candidate for further investigation. The experimental procedures and characterization data outlined herein provide a solid foundation for researchers to synthesize and explore the potential of this novel compound.

References

-

Salgado, A., Eeckhaut, A., De Kimpe, N., & Van der Eycken, J. (2000). Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid. Molecules, 5(7), 849-860. Available at: [Link].

-

Moldb. 1-Amino-n,n-dimethylcyclopentane-1-carboxamide. Available at: [Link].

-

PubChem. 1-amino-N,N-dimethylcyclopentane-1-carboxamide. National Center for Biotechnology Information. Available at: [Link].

-

Salgado, A., Eeckhaut, A., De Kimpe, N., & Van der Eycken, J. (2000). Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid. SciForum. Available at: [Link].

-

Conti, P., De Amici, M., & De Sarro, G. (1993). 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. Il Farmaco, 48(12), 1663-1674. Available at: [Link].

-

Synthink. 1-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride. Available at: [Link].

-

MilliporeSigma. 1-Aminocyclopropane-1-carboxylic Acid - CAS 22059-21-8 - Calbiochem. Available at: [Link].

-

ResearchGate. Scheme 4 A proposed mechanism of N,N-dimethylamination of carboxylic acid. Available at: [Link].

-

Wikipedia. 1-Aminocyclopropane-1-carboxylic acid. Available at: [Link].

-

Leggio, A., Liguori, A., Perri, F., & Siciliano, C. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 87. Available at: [Link].

- Google Patents. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.

- Google Patents. WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides.

-

Khan Academy. Mechanism of amide formation with DCC. Available at: [Link].

- Google Patents. US6107498A - Process for making carboxylic amides.

-

PubChem. Cyclopropane, 1-(diethylaminocarbonyl)-2,2-dimethyl-. National Center for Biotechnology Information. Available at: [Link].

-

Tang, X., et al. (2018). Discovery and Characterization of 1-Aminocyclopropane-1-carboxylic Acid Synthase of Bacterial Origin. ACS Chemical Biology, 13(12), 3417-3424. Available at: [Link].

Sources

A Comprehensive Technical Guide to the Synthesis of 1-amino-N,N-dimethylcyclopropane-1-carboxamide

Abstract: This technical guide provides a detailed, multi-step synthetic pathway for the preparation of 1-amino-N,N-dimethylcyclopropane-1-carboxamide, a compound of interest for researchers in drug development and medicinal chemistry. The synthesis commences with the formation of a cyclopropane-1,1-dicarboxylic acid intermediate, followed by a Hofmann rearrangement to yield 1-aminocyclopropane-1-carboxylic acid (ACC). Subsequent N-protection, amidation with dimethylamine, and final deprotection afford the target molecule. This document offers in-depth experimental protocols, mechanistic insights, and data presentation to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

This compound is a unique cyclopropane-containing amino acid derivative. The rigid cyclopropane scaffold imparts conformational constraint, a desirable feature in the design of peptidomimetics and other biologically active molecules. This guide outlines a robust and logical synthetic route, breaking down the process into key stages, each with a detailed experimental protocol and scientific rationale.

The overall synthetic strategy is depicted in the workflow diagram below.

Caption: Overall synthetic workflow for this compound.

Synthesis of 1-Aminocyclopropane-1-carboxylic Acid (ACC) Core

The initial phase of the synthesis focuses on constructing the foundational 1-aminocyclopropane-1-carboxylic acid (ACC) structure. This is achieved through a two-step process starting from diethyl malonate.

Step 1: Synthesis of Cyclopropane-1,1-dicarboxylic acid

The first step involves a phase-transfer catalyzed cyclization of diethyl malonate with 1,2-dibromoethane to form cyclopropane-1,1-dicarboxylic acid. This one-pot reaction is efficient and avoids the need to isolate the intermediate diester.[1]

Reaction Scheme:

Caption: Cyclopropanation of diethyl malonate.

Experimental Protocol:

| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass |

| Diethyl malonate | 160.17 | 0.5 | 80.0 g (75.8 mL) |

| 1,2-Dibromoethane | 187.86 | 0.75 | 141.0 g (64.7 mL) |

| Sodium hydroxide (50% aq.) | 40.00 | - | 1 L |

| Triethylbenzylammonium chloride (TEBAC) | 227.77 | 0.5 | 114.0 g |

| Concentrated HCl | 36.46 | - | ~1 L |

| Ether | 74.12 | - | ~4.2 L |

| Benzene | 78.11 | - | 100 mL |

Procedure:

-

To a 2-L three-necked flask equipped with a mechanical stirrer, add 1 L of 50% aqueous sodium hydroxide.

-

At 25°C, add 114.0 g (0.5 mol) of triethylbenzylammonium chloride (TEBAC).

-

To the vigorously stirred suspension, add a mixture of 80.0 g (0.5 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane in one portion.

-

Stir the reaction mixture vigorously for 2 hours.

-

Transfer the contents to a 4-L Erlenmeyer flask, rinsing with three 75-mL portions of water.

-

Cool the mixture to 15°C in an ice bath and carefully acidify by the dropwise addition of 1 L of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.

-

Transfer the aqueous layer to a 4-L separatory funnel and extract three times with 900 mL of ether.

-

Saturate the aqueous layer with sodium chloride and extract three more times with 500 mL of ether.

-

Combine the ether layers, wash with 1 L of brine, dry over MgSO4, and decolorize with activated carbon.

-

Remove the solvent by rotary evaporation to yield a semisolid residue.

-

Triturate the residue with 100 mL of benzene and filter to obtain white crystals of cyclopropane-1,1-dicarboxylic acid.

Expected Yield: 43.1–47.9 g (66–73%).

Step 2: Synthesis of 1-Aminocyclopropane-1-carboxylic acid via Hofmann Rearrangement

This step involves the conversion of one of the carboxylic acid groups of cyclopropane-1,1-dicarboxylic acid into a primary amine via a Hofmann rearrangement.[2][3][4][5][6][7] This is a multi-stage process within a single reaction pot involving monoamidation, N-bromination, and rearrangement.

Reaction Mechanism:

Caption: Simplified mechanism of the Hofmann rearrangement.

Experimental Protocol:

Note: This protocol is adapted from general procedures for Hofmann rearrangements and may require optimization.

| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass |

| Cyclopropane-1,1-dicarboxylic acid | 130.09 | 0.1 | 13.0 g |

| Thionyl chloride | 118.97 | 0.11 | 8.0 mL |

| Ammonium hydroxide (28-30%) | 35.04 | - | Excess |

| Bromine | 159.80 | 0.1 | 5.1 mL |

| Sodium hydroxide | 40.00 | 0.5 | 20.0 g |

Procedure:

-

Monoamide formation:

-

In a fume hood, carefully add 8.0 mL (0.11 mol) of thionyl chloride to 13.0 g (0.1 mol) of cyclopropane-1,1-dicarboxylic acid in a round-bottom flask.

-

Gently warm the mixture to 40-50°C for 1 hour, then cool to room temperature.

-

Slowly and carefully add the reaction mixture to an excess of ice-cold concentrated ammonium hydroxide.

-

Stir for 30 minutes, then filter the resulting precipitate and wash with cold water. Dry the solid to obtain cyclopropane-1-carboxamide-1-carboxylic acid.

-

-

Hofmann Rearrangement:

-

Prepare a solution of sodium hypobromite by slowly adding 5.1 mL (0.1 mol) of bromine to a solution of 20.0 g (0.5 mol) of sodium hydroxide in 200 mL of water, keeping the temperature below 10°C.

-

Add the dried cyclopropane-1-carboxamide-1-carboxylic acid to the cold sodium hypobromite solution.

-

Slowly warm the mixture to 70-80°C and hold for 1 hour.

-

Cool the reaction mixture and acidify with concentrated HCl to a pH of approximately 3.

-

The product, 1-aminocyclopropane-1-carboxylic acid, will precipitate. It can be further purified by recrystallization from a water/ethanol mixture.

-

Synthesis of the Target Molecule

The final phase involves the conversion of the ACC core to the desired N,N-dimethylamide derivative.

Step 3: N-Boc Protection of 1-Aminocyclopropane-1-carboxylic acid

To prevent the amino group from reacting during the subsequent amidation step, it is protected with a tert-butyloxycarbonyl (Boc) group.[8][9]

Experimental Protocol:

| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass |

| 1-Aminocyclopropane-1-carboxylic acid | 101.10 | 0.05 | 5.05 g |

| Di-tert-butyl dicarbonate (Boc)2O | 218.25 | 0.055 | 12.0 g |

| Sodium bicarbonate | 84.01 | 0.15 | 12.6 g |

| Dioxane | 88.11 | - | 50 mL |

| Water | 18.02 | - | 50 mL |

Procedure:

-

Dissolve 5.05 g (0.05 mol) of ACC and 12.6 g (0.15 mol) of sodium bicarbonate in a mixture of 50 mL of dioxane and 50 mL of water.

-

Add 12.0 g (0.055 mol) of di-tert-butyl dicarbonate to the solution.

-

Stir the mixture at room temperature overnight.

-

Acidify the reaction mixture to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-1-aminocyclopropane-1-carboxylic acid.

Step 4: Amidation of N-Boc-ACC with Dimethylamine

The carboxylic acid of N-Boc-ACC is activated and then reacted with dimethylamine to form the N,N-dimethylamide. A common coupling agent for this transformation is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[10][11][12]

Experimental Protocol:

| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass |

| N-Boc-1-aminocyclopropane-1-carboxylic acid | 201.22 | 0.04 | 8.05 g |

| HATU | 380.23 | 0.044 | 16.7 g |

| Dimethylamine (2 M solution in THF) | 45.08 | 0.048 | 24 mL |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 0.08 | 13.9 mL |

| Dichloromethane (DCM) | 84.93 | - | 100 mL |

Procedure:

-

Dissolve 8.05 g (0.04 mol) of N-Boc-1-aminocyclopropane-1-carboxylic acid in 100 mL of dry DCM.

-

Add 16.7 g (0.044 mol) of HATU and 13.9 mL (0.08 mol) of DIPEA to the solution.

-

Stir the mixture for 10 minutes at room temperature.

-

Add 24 mL (0.048 mol) of a 2 M solution of dimethylamine in THF.

-

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N-Boc-1-amino-N,N-dimethylcyclopropane-1-carboxamide.

Step 5: N-Boc Deprotection

The final step is the removal of the Boc protecting group to yield the target compound. This is typically achieved under acidic conditions.[13][14][15][16]

Experimental Protocol:

| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass |

| N-Boc-1-amino-N,N-dimethylcyclopropane-1-carboxamide | 228.29 | 0.03 | 6.85 g |

| Trifluoroacetic acid (TFA) | 114.02 | - | 20 mL |

| Dichloromethane (DCM) | 84.93 | - | 20 mL |

Procedure:

-

Dissolve 6.85 g (0.03 mol) of N-Boc-1-amino-N,N-dimethylcyclopropane-1-carboxamide in 20 mL of DCM.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add 20 mL of trifluoroacetic acid.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

-

Dissolve the residue in a minimal amount of water and basify to pH 9-10 with 1 M NaOH.

-

Extract the product with dichloromethane (3 x 30 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.

Safety and Handling

-

1,2-Dibromoethane: Is a suspected carcinogen and should be handled with extreme care in a well-ventilated fume hood.

-

Thionyl chloride: Is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).

-

Bromine: Is highly corrosive and toxic. Handle in a fume hood with appropriate PPE.

-

Trifluoroacetic acid (TFA): Is a strong, corrosive acid. Handle with care in a fume hood.

-

Sodium hydroxide: Is a corrosive base. Avoid contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

- Singh, R. K., & Danishefsky, S. (1981). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, 60, 66.

- Perkin, W. H. (1884). Ueber die Einwirkung von Aethylendibromid auf Aethylmalonat. Berichte der deutschen chemischen Gesellschaft, 17(1), 54-59.

-

Chem Impex. Boc-1-aminocyclopropane-1-carboxylic acid. [Link]

- European Patent Office. (1998). Process for the preparation of cyclopropane-1,1-dicarboxylic acid (EP0857712B1).

-

ResearchGate. (2018). Convenient Synthesis and Isolation of 1-Aminocyclopropane-1-carboxylic Acid (ACC) and N-Protected ACC Derivatives. [Link]

-

Wikipedia. Hofmann rearrangement. [Link]

- Google Patents. (2014). Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid (CN103864635A).

- Google Patents. (1995). Cyclopropanamine prodn. by Hofmann degradation of cyclopropane-carboxamide (DE19523868A1).

-

PubMed. (1993). 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. [Link]

-

Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. [Link]

-

NROChemistry. Hofmann Rearrangement: Mechanism & Examples. [Link]

- Ben M’barek, Y., & Klai, N. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Journal of the Chemical Society of Pakistan, 34(3).

-

Aapptec Peptides. Coupling Reagents. [Link]

-

HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

-

Organic Chemistry Tutor. 26. Synthesis of Cyclopropanecarboxylic Acid. [Link]

-

Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

- Ghose, A., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(29), 3782-3785.

-

Grokipedia. Hofmann rearrangement. [Link]

- Gammack, A. D., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.

- Google Patents. (1981). Process for preparing 1-aminocyclopropane-1-carboxylic acid (US4298760A).

- Google Patents. (2014). Synthetic process of 1, 1-cyclopropane dicarboxylic acid dimethyl ester (CN103864618A).

-

Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

-

Next Peptide. 88950-64-5 | Boc-1-aminocyclopropane-1-carboxylic acid. [Link]

-

Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]

-

Wikipedia. 1-Aminocyclopropane-1-carboxylic acid. [Link]

-

ResearchGate. (2018). Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. [Link]

-

Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. [Link]

-

Taylor & Francis Online. 1-aminocyclopropane-1-carboxylic acid – Knowledge and References. [Link]

-

Royal Society of Chemistry. (2011). Direct amide formation from unactivated carboxylic acids and amines. [Link]

-

Chemistry LibreTexts. (2020). 21.8: Condensation of Acids with Amines. [Link]

-

Chemistry Stack Exchange. (2021). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? [Link]

-

Grokipedia. Malonic ester synthesis. [Link]

-

Frontiers in Plant Science. (2020). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. [Link]

-

ResearchGate. (2023). Direct amidation from carboxylic acid and amine as a substrate. [Link]

-

Pearson. Show how you would use the malonic ester synthesis to make the following compounds. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 3. DE19523868A1 - Cyclopropanamine prodn. by Hofmann degradation of cyclopropane-carboxamide - Google Patents [patents.google.com]

- 4. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Chemicals [chemicals.thermofisher.cn]

- 6. grokipedia.com [grokipedia.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. jk-sci.com [jk-sci.com]

- 9. chemimpex.com [chemimpex.com]

- 10. peptide.com [peptide.com]

- 11. hepatochem.com [hepatochem.com]

- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mcours.net [mcours.net]

- 14. reddit.com [reddit.com]

- 15. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 1-amino-N,N-dimethylcyclopropane-1-carboxamide and its Analogs

Foreword: The Significance of Constrained Scaffolds in Modulating Neurological Pathways

In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer conformational rigidity and precise spatial presentation of pharmacophoric elements is of paramount importance. The cyclopropane ring, a three-membered carbocycle, represents a quintessential example of such a constrained motif. Its inherent strain and unique electronic properties confer upon it the ability to mimic or stabilize bioactive conformations of more flexible molecules, thereby enhancing receptor affinity, metabolic stability, and cell permeability.[1] This guide delves into the intricate mechanism of action of 1-amino-N,N-dimethylcyclopropane-1-carboxamide, a member of a fascinating class of compounds that modulate critical neurological pathways. While direct research on this specific amide is limited, a wealth of data on its parent carboxylic acid, 1-aminocyclopropane-1-carboxylic acid (ACPC), provides a robust foundation for understanding its biological activity. This document will, therefore, extrapolate from the well-established pharmacology of ACPC to elucidate the likely mechanistic underpinnings of its N,N-dimethylated amide derivative, focusing on its role as a modulator of the N-methyl-D-aspartate (NMDA) receptor.

The NMDA Receptor: A Key Player in Synaptic Plasticity and Excitotoxicity

The N-methyl-D-aspartate (NMDA) receptor is a subtype of ionotropic glutamate receptor that plays a pivotal role in mediating excitatory neurotransmission throughout the central nervous system. Its proper functioning is fundamental to synaptic plasticity, a cellular process that underlies learning and memory. However, the overactivation of NMDA receptors can lead to an excessive influx of calcium ions, triggering a cascade of neurotoxic events that contribute to neuronal damage in various neurological disorders.

The activation of the NMDA receptor is a complex process that requires the binding of both the neurotransmitter glutamate and a co-agonist, typically glycine or D-serine.[2] This dual-agonist requirement provides a sophisticated mechanism for regulating receptor activity and offers multiple targets for pharmacological intervention.

1-Aminocyclopropane-1-carboxamides: A Class of NMDA Receptor Modulators

Compounds containing the 1-aminocyclopropane-1-carboxylic acid scaffold have emerged as significant modulators of the NMDA receptor.[3] Their rigid cyclopropane core positions the amino and carboxyl (or carboxamide) groups in a well-defined spatial arrangement, allowing for specific interactions with the receptor's binding sites.

Dual-Action Mechanism at the NMDA Receptor

Research on 1-aminocyclopropane-1-carboxylic acid (ACPC) has revealed a fascinating and complex mechanism of action at the NMDA receptor. ACPC exhibits a dualistic behavior, acting as both a partial agonist at the glycine co-agonist site and an antagonist at the glutamate binding site.[4]

-

Glycine Site Partial Agonism: ACPC can bind to the glycine binding site on the GluN1 subunit of the NMDA receptor, partially activating the receptor in the presence of glutamate.[4]

-

Glutamate Site Antagonism: Concurrently, ACPC can act as a competitive antagonist at the glutamate binding site on the GluN2 subunit, thereby inhibiting receptor activation.[4]

This dual-action profile is of significant therapeutic interest. By providing a baseline level of receptor activation while preventing excessive stimulation by high concentrations of glutamate, compounds like ACPC could offer a neuroprotective effect without completely shutting down essential synaptic activity.[4] It is highly probable that this compound shares this dual-action mechanism, with the N,N-dimethylcarboxamide moiety influencing its potency, selectivity, and pharmacokinetic properties.

Visualizing the Mechanism: A Signaling Pathway Diagram

The following diagram illustrates the proposed dual mechanism of action of this compound at the NMDA receptor.

Sources

- 1. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allosteric modulation of NMDA receptor via elevation of brain glycine and D-serine: the therapeutic potentials for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Putative partial agonist 1-aminocyclopropanecarboxylic acid acts concurrently as a glycine-site agonist and a glutamate-site antagonist at N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Framework for the Biological Evaluation of 1-amino-N,N-dimethylcyclopropane-1-carboxamide: A Hypothetical Case Study

Disclaimer: The compound "1-amino-N,N-dimethylcyclopropane-1-carboxamide" is not a widely recognized or studied molecule in publicly available scientific literature. Therefore, this document presents a hypothetical, yet scientifically rigorous, framework for its potential biological evaluation. The proposed targets, mechanisms, and data are illustrative and based on the structural characteristics of the molecule and established principles of drug discovery.

Introduction

Small molecules containing strained ring systems, such as cyclopropane, have garnered significant interest in medicinal chemistry. The unique conformational rigidity and electronic properties of the cyclopropane motif can impart favorable pharmacological characteristics, including enhanced metabolic stability, improved binding affinity to biological targets, and precise spatial orientation of functional groups.[1] Compounds incorporating a cyclopropane ring have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and antiviral effects.[2][3][4]

This technical guide outlines a comprehensive strategy for the preclinical evaluation of a novel compound, this compound. The structure integrates a 1-aminocyclopropane-1-carboxylic acid (ACC) scaffold, known to interact with biological systems, with an N,N-dimethylcarboxamide moiety, which can influence solubility, membrane permeability, and metabolic stability.[4][5] This guide will detail a hypothetical investigation into its synthesis, potential mechanism of action, and a tiered approach to its in vitro and in vivo characterization.

Part 1: Synthesis and Physicochemical Characterization

A plausible synthetic route for this compound could start from 1-aminocyclopropane-1-carboxylic acid (ACC). Various methods for the synthesis of ACC and its derivatives have been reported, often involving the cyclopropanation of glycine equivalents.[6][7][8]

Proposed Synthesis Workflow

A potential synthetic pathway is outlined below.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Synthesis Protocol:

-

Protection of the Amino Group: 1-aminocyclopropane-1-carboxylic acid (ACC) is reacted with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base (e.g., triethylamine) in a solvent like dichloromethane to yield N-Boc-1-aminocyclopropane-1-carboxylic acid (N-Boc-ACC).

-

Carboxylic Acid Activation: The carboxylic acid of N-Boc-ACC is activated using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in an aprotic solvent like dimethylformamide (DMF).

-

Amide Bond Formation: The activated ester is then reacted in situ with dimethylamine to form the N,N-dimethylcarboxamide.

-

Deprotection: The Boc protecting group is removed using a strong acid, such as trifluoroacetic acid (TFA), to yield the final compound, this compound, as a salt.

-

Purification: The final product is purified by reverse-phase high-performance liquid chromatography (HPLC).

Part 2: Hypothetical Biological Target and Mechanism of Action

Given the structural similarity of the core to amino acids, a plausible hypothesis is that this compound acts as a modulator of a neurotransmitter receptor or an enzyme involved in amino acid metabolism. For the purpose of this guide, we will hypothesize that the compound is an antagonist of a specific subtype of ionotropic glutamate receptors, for instance, the NMDA receptor, based on the known activity of some ACC derivatives at this receptor complex.[4]

Proposed Signaling Pathway

The hypothetical mechanism involves the compound binding to an allosteric site on the NMDA receptor, thereby inhibiting ion flow in response to glutamate and glycine binding.

Caption: Hypothetical antagonism of the NMDA receptor by the target compound.

Part 3: In Vitro Biological Evaluation

A tiered approach to in vitro testing is essential to characterize the compound's activity and selectivity.[9][10][11]

Tier 1: Primary Screening

-

Objective: To determine if the compound interacts with the hypothesized target.

-

Assay: Radioligand binding assay using a specific NMDA receptor antagonist radioligand (e.g., [³H]MK-801) in rat brain membrane preparations.

Tier 2: Functional Characterization

-

Objective: To assess the functional consequence of binding (agonist vs. antagonist activity).

-

Assay: Electrophysiology (patch-clamp) on cultured neurons or oocytes expressing the target NMDA receptor subtype. Measure the inhibition of glutamate/glycine-induced currents.

Experimental Protocol: Patch-Clamp Electrophysiology

-

Cell Culture: HEK293 cells stably expressing the human NMDA receptor subunits (e.g., GluN1/GluN2A) are cultured on glass coverslips.

-

Recording: Whole-cell patch-clamp recordings are performed. The external solution contains a physiological concentration of ions, and the internal pipette solution contains a Cs-based solution to block potassium channels.

-

Compound Application: A baseline current is established by applying glutamate (100 µM) and glycine (10 µM). The test compound is then co-applied with the agonists at increasing concentrations.

-

Data Analysis: The inhibition of the agonist-induced current is measured and plotted against the compound concentration to determine the IC₅₀ value.

Tier 3: Selectivity and Off-Target Profiling

-

Objective: To evaluate the compound's selectivity for the target receptor over other related receptors.

-

Assay: A panel of binding or functional assays against other glutamate receptor subtypes (AMPA, kainate) and other relevant central nervous system targets.

Hypothetical In Vitro Data Summary

| Assay Type | Target | Result (IC₅₀/EC₅₀/Kᵢ) |

| Radioligand Binding | NMDA Receptor | Kᵢ = 75 nM |

| Patch-Clamp Electrophysiology | NMDA Receptor (GluN1/GluN2A) | IC₅₀ = 150 nM |

| Selectivity Panel | AMPA Receptor | > 10 µM |

| Selectivity Panel | Kainate Receptor | > 10 µM |

| Cytotoxicity Assay (HEK293) | - | CC₅₀ = 50 µM |

Part 4: In Vivo Preclinical Assessment

In vivo studies are crucial to understand the compound's behavior in a whole organism.[9][12][13]

Pharmacokinetic (PK) Studies

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[14]

-

Methodology: The compound is administered to rodents (e.g., Sprague-Dawley rats) via intravenous (IV) and oral (PO) routes. Blood samples are collected at various time points, and the concentration of the compound is measured using LC-MS/MS.

Pharmacodynamic (PD) and Efficacy Studies

-

Objective: To assess the compound's effect on a disease-relevant model. Given the hypothesized NMDA receptor antagonism, a model of neuropathic pain or epilepsy could be appropriate.

-

Model: For neuropathic pain, the Chung model (spinal nerve ligation) in rats can be used.

-

Methodology: After inducing neuropathic pain, the compound is administered, and pain-related behaviors (e.g., mechanical allodynia) are assessed using von Frey filaments.

Hypothetical In Vivo Data Summary

| Parameter | Route | Value |

| Bioavailability | Oral | 45% |

| Half-life (t₁/₂) | IV | 2.5 hours |

| Cₘₐₓ (at 10 mg/kg) | Oral | 1.2 µM |

| Efficacy (Pain Model) | Oral (10 mg/kg) | 60% reversal of allodynia |

Part 5: Preliminary Toxicology

Initial safety assessment is a critical component of preclinical development.[12]

-

In Vitro Cytotoxicity: Assays using cell lines like HepG2 (liver) and HEK293 (kidney) to assess potential organ-specific toxicity.[15][16]

-

In Vivo Acute Toxicity: A single high dose of the compound is administered to rodents to determine the maximum tolerated dose (MTD).

Conclusion and Future Directions

This guide presents a hypothetical but structured approach to the preclinical evaluation of this compound. The proposed workflow, from synthesis to in vivo testing, provides a comprehensive framework for characterizing its biological activity. Based on our hypothetical data, the compound demonstrates potent and selective NMDA receptor antagonism with a reasonable pharmacokinetic profile and in vivo efficacy.

Future work would involve more extensive toxicology studies, investigation of the detailed mechanism of action, and optimization of the compound's structure to improve its pharmacological properties.

References

-

A new, general synthesis and NMDA receptor complex binding affinity study. Farmaco. 1993 Dec;48(12):1663-74. [Link]

-

Preclinical research strategies for drug development. AMSbiopharma. [Link]

-

Preclinical in Vivo ADME Studies in Drug Development: A Critical Review. Expert Opinion on Drug Metabolism & Toxicology. 2012 Feb;8(2):161-72. [Link]

-

Convenient Synthesis and Isolation of 1-Aminocyclopropane-1-carboxylic Acid (ACC) and N-Protected ACC Derivatives. ResearchGate. [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. 2023 Nov 27:1-10. [Link]

-

Selected cyclopropane-containing natural products and pharmaceutical compounds. [Link]

-

Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. [Link]

-

Preclinical Study. Massive Bio. [Link]

-

Advancements in In Vitro and In Vivo Models for Preclinical Drug Development. IT Medical Team. [Link]

-

Designing an In Vivo Preclinical Research Study. MDPI. [Link]

-

Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PDF. [Link]

-

Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology. [Link]

-

Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]

-

Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. ResearchGate. [Link]

- Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.

-

Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC - NIH. [Link]

-

Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. MDPI. [Link]

-

Evaluation of Biological Activity of Natural Compounds. Encyclopedia MDPI. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. massivebio.com [massivebio.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]

- 13. mdpi.com [mdpi.com]

- 14. Preclinical in vivo ADME studies in drug development: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of Biological Activity of Natural Compounds | Encyclopedia MDPI [encyclopedia.pub]

An In-depth Technical Guide to 1-amino-N,N-dimethylcyclopropane-1-carboxamide: A Prospective Research Chemical

Preamble: Navigating the Frontier of Novel Chemical Matter

In the landscape of drug discovery and chemical biology, the exploration of novel molecular scaffolds is paramount. This guide is dedicated to the scientific community—researchers, medicinal chemists, and drug development professionals—who are at the forefront of this exploration. The subject of this technical guide is 1-amino-N,N-dimethylcyclopropane-1-carboxamide , a compound for which, at the time of this writing, there is a notable absence of dedicated research in publicly accessible scientific literature.

This document, therefore, serves a dual purpose. Firstly, it acknowledges the current void in the literature for this specific molecule. Secondly, and more importantly, it provides a prospective and scientifically grounded framework for its investigation. By drawing upon established principles of organic synthesis, analytical chemistry, and pharmacology of structurally related compounds, this guide aims to equip researchers with the foundational knowledge and methodologies to unlock the potential of this intriguing molecule. We will proceed by proposing a plausible synthetic route, outlining robust analytical characterization techniques, and postulating potential biological activities based on the well-documented pharmacology of aminocyclopropane derivatives.

The Allure of the Aminocyclopropane Carboxamide Scaffold

The cyclopropane ring, a three-membered carbocycle, is a fascinating structural motif in medicinal chemistry. Its inherent ring strain imparts unique conformational rigidity and electronic properties. When incorporated into drug candidates, the cyclopropane moiety can enhance metabolic stability, improve binding affinity to biological targets, and reduce off-target effects.[1] Compounds containing the cyclopropane structure have demonstrated a wide array of biological activities, including antibacterial, antifungal, antiviral, antitumor, and antidepressant properties.[1]

The 1-aminocyclopropane-1-carboxylic acid (ACC) core, a key biosynthetic precursor to the plant hormone ethylene, has garnered significant attention.[2][3] Derivatives of ACC are being explored for their potential as conformationally constrained amino acids in peptide design and as modulators of neurological pathways.[3][4] The addition of a carboxamide functional group further expands the chemical space, allowing for diverse substitutions that can fine-tune the molecule's physicochemical properties and biological target engagement.

Physicochemical Properties and Structural Attributes

| Property | Predicted Value / Information | Source / Basis |

| Molecular Formula | C₆H₁₂N₂O | |

| Molecular Weight | 128.17 g/mol | |

| IUPAC Name | This compound | |

| CAS Number | Not assigned or not publicly available | |

| Appearance | Likely a solid at room temperature | Based on similar small molecules |

| Solubility | Expected to be soluble in polar organic solvents | Based on functional groups |

| LogP | Estimated to be low, indicating good aqueous solubility | Based on the presence of polar functional groups |

Proposed Synthesis Pathway

A plausible and efficient synthesis of this compound can be envisioned starting from 1-(Boc-amino)cyclopropane-1-carboxylic acid, a commercially available starting material. The proposed synthetic route is a two-step process involving an amide coupling followed by deprotection.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Amide Coupling to form N-Boc-1-(dimethylcarbamoyl)cyclopropan-1-amine

-

To a solution of 1-(Boc-amino)cyclopropane-1-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-diisopropylethylamine (DIPEA) (3.0 eq).

-

Add a solution of dimethylamine (2.0 M in THF, 1.5 eq).

-

Add the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) portion-wise at 0 °C.[5]

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the Boc-protected intermediate.

Step 2: Deprotection to yield this compound

-

Dissolve the purified Boc-protected amide from Step 1 in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Dissolve the residue in a minimal amount of water and basify with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or chloroform).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound. The following methods are recommended.

| Analytical Method | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation and purity assessment | Peaks corresponding to the cyclopropyl protons, N-methyl protons, and the amine protons. |

| ¹³C NMR | Structural confirmation | Signals for the cyclopropyl carbons, the carbonyl carbon, and the N-methyl carbons. |

| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak corresponding to the exact mass of the compound. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | A single major peak indicating high purity. |

| Infrared (IR) Spectroscopy | Functional group identification | Characteristic absorption bands for N-H (amine), C=O (amide), and C-N bonds. |

Diagram of the Analytical Workflow

Caption: A comprehensive analytical workflow for quality control.

Postulated Biological Activity and Research Directions

While no specific biological data exists for this compound, the broader class of cyclopropane-containing compounds exhibits a wide range of pharmacological activities.[5] This suggests several promising avenues for investigation.

-

Neurological Disorders: Given that related N,N-dimethyl-1-(methylamino)cyclopropane-1-carboxamide hydrochloride is used as an intermediate in the synthesis of compounds targeting neurological disorders, this molecule could be explored for its potential to modulate neurotransmitter systems.[6]

-

Anticancer and Antiproliferative Activity: Phenylcyclopropane carboxamide derivatives have shown inhibitory effects on the proliferation of human myeloid leukemia cell lines.[5][7] It would be valuable to screen this compound for similar antiproliferative properties against a panel of cancer cell lines.

-

Enzyme Inhibition: Cyclopropane-containing amino acids are known to inhibit certain amino acid processing enzymes.[2][4] This suggests that the target compound could be investigated as an inhibitor of specific enzymes involved in disease pathways.

-

Antimicrobial and Antifungal Activity: The cyclopropane moiety is present in various compounds with antibacterial and antifungal properties.[1] Screening against a panel of pathogenic bacteria and fungi could reveal potential antimicrobial applications.

Conclusion and Future Outlook

This compound represents an unexplored corner of chemical space. This guide has provided a comprehensive, albeit prospective, framework for its synthesis, characterization, and potential biological evaluation. The lack of existing data should not be seen as a deterrent but rather as an opportunity for novel discovery. The methodologies and research directions outlined herein are intended to serve as a launchpad for researchers to embark on the exciting journey of elucidating the chemical and biological properties of this promising research chemical. As with any new compound, all handling and experimental work should be conducted with appropriate safety precautions in a controlled laboratory setting.

References

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2025). ResearchGate. [Link]

-

Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). MDPI. [Link]

-

Synthesis and biological activity of novel dicyano-containning cyclopropane-1-carboxamides. (n.d.). ResearchGate. [Link]

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2020). National Center for Biotechnology Information. [Link]

-

N,N-Dimethylcyclopropanecarboxamide. (n.d.). PubChem. [Link]

-

Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid. (2000). MDPI. [Link]

-

Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.). Docentes FCT NOVA. [Link]

-

1-amino-N,N-dimethylcyclopentane-1-carboxamide. (n.d.). PubChem. [Link]

-

Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid. (2000). Sciforum. [Link]

-

Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-phenylcyclopropanecarboxamide. (n.d.). Semantic Scholar. [Link]

-

N,N-Dimethyl-1-(methylamino)cyclopropane-1-carboxamide hydrochloride. (n.d.). American Elements. [Link]

-

N,N-Dimethylcyclopropanamine. (n.d.). PubChem. [Link]

-

1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. (1993). PubMed. [Link]

-

Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. (2022). MDPI. [Link]

-

N,N-Dimethyl-1-(methylamino)cyclopropane-1-carboxamide hydrochloride. (n.d.). MySkinRecipes. [Link]

-

Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. [Link]

Sources

- 1. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.org [mdpi.org]

- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 4. sciforum.net [sciforum.net]

- 5. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N,N-Dimethyl-1-(methylamino)cyclopropane-1-carboxamide hydrochloride [myskinrecipes.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to 1-amino-N,N-dimethylcyclopropane-1-carboxamide: A Novel Scaffold in Medicinal Chemistry

Abstract

This technical guide provides an in-depth exploration of 1-amino-N,N-dimethylcyclopropane-1-carboxamide, a molecule of emerging interest in medicinal chemistry. While direct literature on this specific compound is sparse, this document synthesizes information on its core structural motifs—the gem-disubstituted cyclopropane ring, the primary amine, and the N,N-dimethylcarboxamide—to project its potential applications, synthetic strategies, and pharmacological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of constrained scaffolds in modern therapeutic design.

Introduction: The Strategic Value of the Cyclopropane Motif

The cyclopropane ring, a three-membered carbocycle, is a well-established architectural element in drug discovery.[1] Its inherent ring strain imparts unique electronic and conformational properties, making it a valuable tool for medicinal chemists.[2][3] The inclusion of a cyclopropane moiety can confer several advantages upon a drug candidate:

-

Conformational Rigidity : The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, enhancing its binding affinity and selectivity for a specific biological target.[2] This is a critical factor in designing potent and specific enzyme inhibitors or receptor ligands, thereby minimizing off-target effects.[2]

-

Metabolic Stability : The cyclopropyl group is generally resistant to common metabolic degradation pathways that affect more flexible aliphatic chains.[2][4] This can lead to an improved pharmacokinetic profile, including a longer in-vivo half-life, which allows for less frequent dosing.[2]

-

Three-Dimensionality : Fused-cyclopropane rings, in particular, introduce inherent three-dimensionality to a molecule, which can be advantageous for exploring the often complex and non-planar binding sites of biological targets.[4]

-

Bioisosteric Replacement : The cyclopropyl group is often used as a bioisostere for other functional groups, such as alkenes or gem-dimethyl groups, to fine-tune a molecule's physicochemical properties.[1]

Over the past decade, 18 new chemical entities containing a cyclopropyl group have been approved by the FDA, underscoring the motif's importance in contemporary drug design.[1] These drugs span a wide range of therapeutic areas, including treatments for COVID-19, asthma, hepatitis C, and HIV/AIDS.[5]

The subject of this guide, this compound, combines the benefits of the cyclopropane scaffold with a geminal aminocarboxamide substitution pattern. This arrangement presents a unique vector for functionalization and interaction with biological targets.

Molecular Profile and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C6H12N2O | N/A |

| Molecular Weight | 128.17 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| CAS Number | Not available | N/A |

Note: As this is a novel compound, experimental data is not available. The properties listed are calculated.

The structure features a chiral center at the C1 position of the cyclopropane ring, although the parent 1-aminocyclopropane-1-carboxylic acid is achiral.[6] The presence of the primary amine and the tertiary amide provides sites for hydrogen bonding and potential salt formation, which can influence solubility and bioavailability.

Proposed Synthetic Pathways

While a specific synthesis for this compound has not been published, a plausible route can be devised based on established methods for creating 1-aminocyclopropane-1-carboxylic acid (ACC) derivatives.[7][8][9] A potential synthetic workflow is outlined below.

Diagram: Proposed Synthesis of this compound

Caption: A plausible multi-step synthesis of the target compound.

Experimental Protocol: A General Approach

-

Cyclopropanation: A suitable starting material, such as a derivative of an alkylidene malonate, can undergo a Michael-induced ring closure to form a 1,1-cyclopropanedicarboxylate intermediate.[7]

-

Asymmetric Hydrolysis: Enzymatic asymmetrization using an esterase, such as pig liver esterase (PLE), can selectively hydrolyze one of the ester groups to yield a chiral cyclopropane-1-carboxy-1-carboxylate.[7]

-

Curtius Rearrangement: The remaining carboxylic acid can undergo a Curtius-type reaction, for example using diphenylphosphoryl azide (DPPA), to form a protected amino group at the C1 position.[10]

-

Amide Formation: The remaining ester is hydrolyzed to the corresponding carboxylic acid. Standard peptide coupling reagents (e.g., HATU, HOBt) can then be used to couple this acid with dimethylamine to form the desired N,N-dimethylcarboxamide.

-

Deprotection: The final step involves the removal of the protecting group from the amino function to yield the target compound, this compound.

Potential Applications in Medicinal Chemistry

Based on the structural features of the molecule and the known activities of related compounds, several potential therapeutic applications can be hypothesized.

Modulation of NMDA Receptors